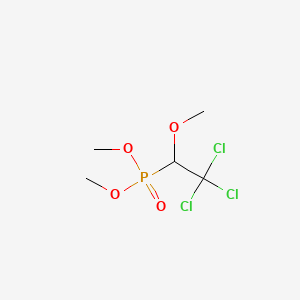
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate is an organophosphorus compound known for its use as an insecticide and its role in various chemical reactions. It is a derivative of trichlorfon and is characterized by its stability and effectiveness in pest control .
Métodos De Preparación
The synthesis of Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate typically involves the reaction of methanol with chloral to form a hemiacetal, which is then reacted with dimethyl phosphite. This process is carried out at low temperatures to ensure the stability of the intermediate compounds . Industrial production methods often involve a single vessel reaction to achieve high yields and maintain the stability of the product .
Análisis De Reacciones Químicas
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorvos, a more potent biocide.
Reduction: The reduction process involves a two-step electrode reaction on a dropping mercury electrode.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include phosphorus trichloride, methanol, and various oxidizing and reducing agents. The major products formed from these reactions include dichlorvos and other phosphonate derivatives .
Aplicaciones Científicas De Investigación
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its anticholinesterase activity. It inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which results in continuous nerve impulse transmission and eventual paralysis of the insect . The molecular targets involved include the acetylcholinesterase enzyme and the cholinergic pathways .
Comparación Con Compuestos Similares
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate is similar to other organophosphorus compounds such as:
Trichlorfon: It is a precursor to this compound and shares similar insecticidal properties.
Dichlorvos: A more potent biocide formed from the oxidation of this compound.
Hydroxy- and Amino-Phosphonates: These compounds have similar chemical structures and are used in medicinal and industrial applications.
This compound is unique due to its stability and effectiveness as an insecticide, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
867-73-2 |
|---|---|
Fórmula molecular |
C5H10Cl3O4P |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2-dimethoxyphosphoryl-2-methoxyethane |
InChI |
InChI=1S/C5H10Cl3O4P/c1-10-4(5(6,7)8)13(9,11-2)12-3/h4H,1-3H3 |
Clave InChI |
JRIDIMGTKIMVDT-UHFFFAOYSA-N |
SMILES canónico |
COC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


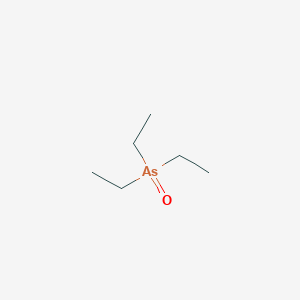
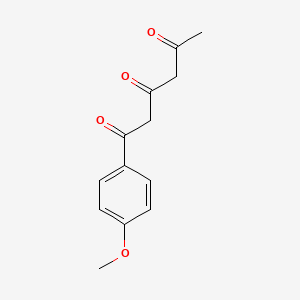
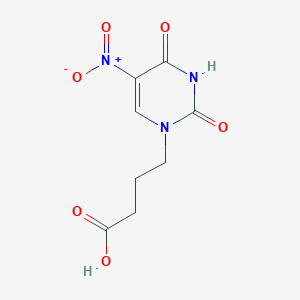
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
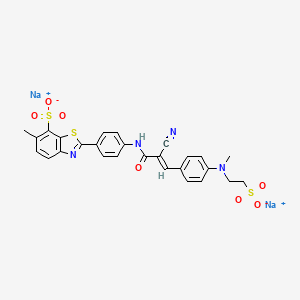
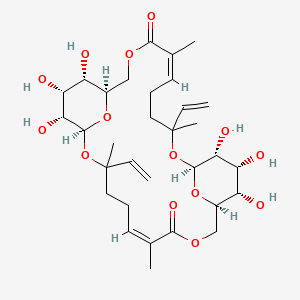
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)


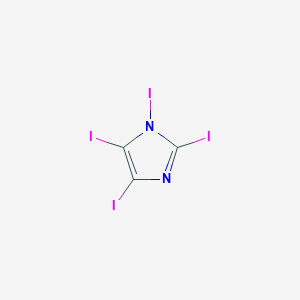
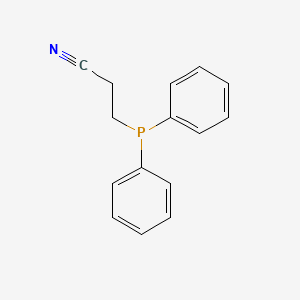
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)

